8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound notable for its potential applications in medicinal chemistry. It is classified under purine derivatives, which are structurally significant due to their roles in biological processes and pharmacological activities. The compound has a molecular formula of and a molecular weight of approximately 414.5 g/mol .
The synthesis of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. Key methods include:
Technical details regarding specific reagents and conditions (such as temperature, solvent choice, and reaction time) can vary based on the desired yield and purity of the final product.
The molecular structure of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can be represented using various notations:
InChI=1S/C23H22N6O2/c1-12-7-8-13(2)16(9-12)11-26-17-18(24(5)21(29)25(6)19(17)28)22-20(26)27-15(4)10-14(3)23-27/h7-10H,11H2,1-6H3
This notation provides a detailed description of the compound's structure including its connectivity and stereochemistry. The Canonical SMILES representation is also useful for computational modeling: CC1=CC(=C(C=C1)C)CN2C3=C(N=C2N4C(=CC(=N4)C)C)N(C(=O)N(C3=O)C)C
.
The chemical reactivity of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can be explored through several types of reactions:
These reactions are essential for understanding the compound's behavior in biological systems and its potential interactions with other molecules.
Research into this mechanism could provide insights into therapeutic applications and potential side effects.
The physical properties of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione include:
Chemical properties include stability under various pH conditions and potential reactivity with nucleophiles due to its functional groups.
The compound has significant potential in scientific research:
Research continues into its efficacy and safety profiles in biological systems.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4